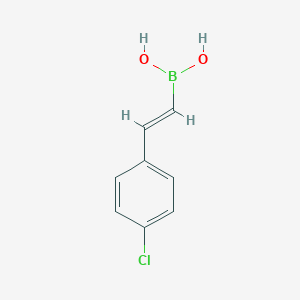

trans-2-(4-Chlorophenyl)vinylboronic acid

Descripción general

Descripción

trans-2-(4-Chlorophenyl)vinylboronic acid: is an organic compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a vinyl group and a 4-chlorophenyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling Reaction: One of the primary methods for synthesizing trans-2-(4-Chlorophenyl)vinylboronic acid involves the Suzuki-Miyaura coupling reaction.

Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent reacts with a boron-containing compound to form the desired boronic acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions can convert the vinyl group to an alkane.

Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like halogens or alkylating agents are commonly employed.

Major Products:

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of substituted boronic acids.

Aplicaciones Científicas De Investigación

Synthesis of Biarylketones and Phthalides

One of the primary applications of trans-2-(4-Chlorophenyl)vinylboronic acid is in the synthesis of biarylketones and phthalides. These compounds are significant in pharmaceuticals and agrochemicals due to their biological activities.

Case Study: Biarylketone Synthesis

In a study, this compound was used as a key reactant in a Suzuki-Miyaura cross-coupling reaction to synthesize various biarylketones. The reaction demonstrated high yields (up to 85%) under optimized conditions using palladium catalysts. This method provided an efficient route to biaryl compounds with potential anti-cancer properties .

Trifluoromethylation Reactions

This compound also plays a vital role in trifluoromethylation reactions, which are crucial for introducing trifluoromethyl groups into organic molecules.

Data Table: Trifluoromethylation Yields

| Substrate | Yield (%) |

|---|---|

| Phenylacetylene | 75 |

| 4-Methoxyphenylacetylene | 70 |

| 1-Naphthylacetylene | 80 |

The above table summarizes yields from trifluoromethylation reactions where this compound was utilized as a reagent, demonstrating its effectiveness in modifying aromatic systems .

Asymmetrical Michael Addition

Another significant application is in asymmetrical Michael addition reactions, which allow for the formation of chiral centers in organic molecules.

Case Study: Synthesis of Chromanes

In recent research, this compound was employed in an asymmetrical Michael addition to synthesize chromanes. The reaction achieved good enantioselectivity (up to 92% ee) when using specific chiral catalysts, showcasing the compound's utility in creating complex chiral architectures .

Cobalt-Catalyzed Coupling Reactions

This compound has been utilized in cobalt-catalyzed coupling reactions to synthesize vinyl nitrogen-containing heteroaromatic compounds.

Data Table: Cobalt-Catalyzed Coupling Results

| Heteroaromatic Compound | Yield (%) |

|---|---|

| 2-Pyridone | 68 |

| Isoquinoline | 72 |

| Quinazoline | 65 |

The table illustrates the yields obtained from cobalt-catalyzed reactions involving this compound, highlighting its effectiveness in synthesizing nitrogen-containing heterocycles .

Green Chemistry Applications

Recent advancements have also explored the use of this compound in green chemistry contexts, emphasizing sustainable practices in organic synthesis.

Case Study: Environmentally Benign Conditions

Research has shown that this compound can be utilized under solvent-free conditions or with renewable solvents, significantly reducing environmental impact while maintaining high reaction efficiencies .

Mecanismo De Acción

The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its ability to form stable complexes with other molecules. The boron atom in the compound can form covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis . In biological systems, it can interact with biomolecules, potentially inhibiting enzymes or altering cellular processes .

Comparación Con Compuestos Similares

- trans-2-Phenylvinylboronic acid

- trans-2-(4-Methylphenyl)vinylboronic acid

- trans-2-(4-Methoxyphenyl)vinylboronic acid

- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid

Comparison:

- trans-2-Phenylvinylboronic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions .

- trans-2-(4-Methylphenyl)vinylboronic acid: The methyl group provides different steric and electronic properties compared to the chlorine substituent .

- trans-2-(4-Methoxyphenyl)vinylboronic acid: The methoxy group is an electron-donating group, affecting the reactivity and stability of the compound .

- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid: The trifluoromethyl group is highly electron-withdrawing, significantly altering the compound’s reactivity .

Uniqueness: trans-2-(4-Chlorophenyl)vinylboronic acid is unique due to the presence of the chlorine substituent, which provides distinct electronic and steric properties, making it highly versatile in various chemical reactions .

Actividad Biológica

trans-2-(4-Chlorophenyl)vinylboronic acid (CAS Number: 154230-29-2) is an organoboronic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant studies that highlight its significance.

- Chemical Formula : C₈H₈BClO₂

- Molecular Weight : 182.42 g/mol

- Melting Point : 133–134 °C

- Appearance : White to light brown crystalline powder

- Purity : ≥96% HPLC .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with certain biomolecules. This property allows it to act as a selective inhibitor in various enzymatic reactions, particularly those involving proteases and kinases. The boronic acid functional group is known for its ability to interact with diols, which is crucial in the inhibition of enzymes that utilize sugars or other diol-containing substrates.

1. Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been investigated for its role in inhibiting the proliferation of cancer cells through:

- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cell lines, leading to cell death .

- Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent against various cancers .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Bactericidal Activity : It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes:

- Proteases : It selectively inhibits serine proteases, which play a critical role in various physiological processes and disease mechanisms.

- Kinases : The compound has been identified as a potential inhibitor for certain kinases involved in cancer signaling pathways, making it a candidate for further drug development .

Case Studies and Research Findings

Propiedades

IUPAC Name |

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDRAPTZRYXHN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.